molecular formula C8H15NO5 B2673581 1-Amino-2-cyclopropylpropan-2-ol oxalate CAS No. 2034585-63-0

1-Amino-2-cyclopropylpropan-2-ol oxalate

Cat. No.: B2673581
CAS No.: 2034585-63-0
M. Wt: 205.21
InChI Key: SRIXZGFTBMGNCT-UHFFFAOYSA-N
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Description

Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design for Enhanced Chemical Reactivity and Stereochemical Control

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its unique geometry and electronic structure impart significant properties to molecules, making it a valuable tool in molecular design. iris-biotech.deontosight.ai The bond angles within the ring are strained at 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.me This angle strain leads to C-C bonds with increased p-character, giving them properties that are often compared to those of a C=C double bond. fiveable.meacs.orgstackexchange.com

Table 1: Comparison of Cyclopropyl Group Properties with Other Alkyl Groups
PropertyCyclopropylIsopropyltert-Butyl
Bond Angle (C-C-C)~60°~109.5°~109.5°
Hybridization (C-C bonds)High p-character, sp²-likesp³sp³
Conformational FlexibilityRigid, constrainedRotation around C-C bondsRotation around C-C bonds
Electronic Effectπ-electron donor, can conjugate stackexchange.comInductive donorInductive donor
Metabolic StabilityGenerally high iris-biotech.deSusceptible to oxidationMore stable than isopropyl, but can be oxidized

Role of Amino Alcohol Functionalities as Versatile Building Blocks and Chiral Scaffolds in Complex Chemical Synthesis

Amino alcohols are bifunctional compounds containing both an amine and an alcohol group. This duality makes them exceptionally versatile building blocks in organic synthesis. researchgate.net They are particularly prized in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. acs.org Many amino alcohols are derived from naturally occurring and readily available chiral precursors, such as amino acids, making them ideal starting points for synthesizing enantiomerically pure compounds. nih.govingentaconnect.com

The proximity of the amino and hydroxyl groups allows them to act as bidentate ligands, coordinating to metal centers to form chiral catalysts that can direct the stereochemical outcome of a reaction. researchgate.netacs.org They are also widely used as "chiral auxiliaries," where the amino alcohol is temporarily attached to a substrate to guide a stereoselective transformation. acs.orgingentaconnect.com After the desired stereocenter is created, the auxiliary can be cleaved and recycled. ingentaconnect.com The amino alcohol moiety is a key structural feature in numerous biologically active molecules and pharmaceuticals, further underscoring its importance in synthetic and medicinal chemistry. acs.orgdiva-portal.org

Table 2: Examples of Chiral Amino Alcohols in Asymmetric Synthesis
Amino AlcoholSource/SynthesisApplication
(S)-ProlineNatural Amino AcidOrganocatalyst for aldol (B89426) and Mannich reactions
(1R,2S)-EphedrineNatural ProductChiral auxiliary for alkylation reactions
(S)-1-Amino-2-propanolReduction of (S)-AlanineChiral building block, ligand synthesis sigmaaldrich.com
(S)-ValinolReduction of (S)-ValinePreparation of chiral oxazoline (B21484) ligands (BOX)

Chemical Principles Governing the Formation and Utility of Organic Amine Oxalate (B1200264) Salts in Synthetic and Solid-State Chemistry

The formation of a salt from an organic amine is a fundamental acid-base reaction. byjus.com Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). masterorganicchemistry.com Oxalic acid (C₂H₂O₄) is a diprotic organic acid, meaning it can donate two protons. collegedunia.com When an amine is reacted with oxalic acid, a proton transfer occurs from the acidic carboxylic acid group of oxalic acid to the basic nitrogen atom of the amine. collegedunia.comsciencemadness.org This forms an ammonium (B1175870) cation and an oxalate anion, which are held together by ionic bonds to form the amine oxalate salt. wikipedia.org

The utility of forming an oxalate salt is significant in synthetic chemistry. Many organic amines, particularly complex ones, are oils or low-melting solids that can be difficult to purify by standard techniques like distillation or crystallization. Converting the amine to its oxalate salt often yields a stable, crystalline solid with a well-defined melting point. sciencemadness.orgontosight.ai This crystalline nature facilitates purification through recrystallization, allowing for the removal of impurities. google.com The formation of a solid salt is also an effective method for isolating a product from a reaction mixture. prepchem.com Furthermore, salts are generally more stable and easier to handle and store than the corresponding free bases. ontosight.ai

Contextualizing 1-Amino-2-cyclopropylpropan-2-ol (B1288591) Oxalate within Contemporary Organic Chemical Research Landscape

The compound 1-Amino-2-cyclopropylpropan-2-ol oxalate integrates the distinct features discussed above: a stereochemically rich amino alcohol backbone, a functionality-directing cyclopropyl group, and the solid-state advantages of an oxalate salt. While this specific compound is not extensively documented in mainstream literature, its structural components place it firmly within areas of active research, particularly in the synthesis of novel chemical entities for medicinal and materials science.

Table 3: Chemical Data for 1-Amino-2-cyclopropylpropan-2-ol
PropertyValue
CAS Number868851-43-8 chemicalbook.com
Molecular FormulaC₆H₁₃NO chemicalbook.com
Molecular Weight115.17 g/mol chemicalbook.com

General Overview of Structural Classes Featuring Cyclopropyl Amines and Propanols

Structural motifs combining a cyclopropyl group with an amine are prevalent in modern drug discovery and agrochemistry. ontosight.aithieme-connect.com The cyclopropylamine (B47189) unit is a key component in numerous approved drugs, where it often serves to enhance potency or improve pharmacokinetic properties. thieme-connect.comresearchgate.net The rigidity of the cyclopropyl ring can help to lock the molecule in a bioactive conformation. acs.org

Similarly, amino alcohols, including aminopropanols, are fundamental chiral building blocks. wikipedia.orgorganic-chemistry.org The compound 1-aminopropan-2-ol, for example, is a simple yet important chiral molecule used in the synthesis of more complex structures. wikipedia.org The combination of these fragments—a cyclopropyl ring adjacent to a tertiary alcohol and a primary amine—suggests that 1-Amino-2-cyclopropylpropan-2-ol would be a valuable chiral intermediate. Its structure is related to cyclopropane-containing β-amino acids, which are used to create conformationally restricted peptidomimetics with improved metabolic stability. nih.gov The synthesis of such molecules often involves multi-step sequences where precise control of stereochemistry is paramount. nih.govnih.gov

Overview of Acid-Base Salt Formation Strategies in Synthetic Chemistry

Salt formation is a critical and widely employed strategy in synthetic chemistry for the isolation, purification, and formulation of basic or acidic compounds. numberanalytics.comgeeksforgeeks.org For a basic compound like an amine, reacting it with an acid produces a salt. byjus.commasterorganicchemistry.com The choice of the acid is a strategic decision based on the desired properties of the resulting salt.

Key objectives of salt formation include:

Purification: Inducing crystallization to separate the desired compound from soluble impurities. sciencemadness.org

Improved Handling: Converting oils or amorphous solids into stable, crystalline solids that are easier to weigh and handle.

Solubility Modification: Salts can have dramatically different solubility profiles in various solvents compared to the free base, which can be exploited in purification or formulation.

Stability: Salts are often more chemically and physically stable than the free base, leading to a longer shelf life.

A variety of acids, both inorganic and organic, are used for this purpose. The choice depends on factors such as the pKa of the acid and the base, the desired stoichiometry (e.g., mono-salt vs. di-salt for a diprotic acid like oxalic acid), and the tendency of the resulting salt to form a stable crystal lattice. libretexts.org

Table 4: Common Acids for Amine Salt Formation
AcidTypeKey Characteristics
Hydrochloric Acid (HCl)InorganicStrong acid, often forms stable, crystalline hydrochlorides.
Sulfuric Acid (H₂SO₄)InorganicStrong, diprotic acid; can form hygroscopic salts.
Oxalic AcidOrganicDiprotic acid, excellent for inducing crystallization. orchidsinternationalschool.com
Tartaric AcidOrganicChiral, diprotic acid; used for chiral resolution.
Maleic AcidOrganicDiprotic acid, often forms crystalline salts.

Properties

IUPAC Name

1-amino-2-cyclopropylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-6(8,4-7)5-2-3-5;3-1(4)2(5)6/h5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIXZGFTBMGNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Chemistry for 1 Amino 2 Cyclopropylpropan 2 Ol Oxalate

Stereoselective Synthesis of the 1-Amino-2-cyclopropylpropan-2-ol (B1288591) Scaffold

The creation of the 1-amino-2-cyclopropylpropan-2-ol backbone requires careful strategic planning to control the absolute and relative stereochemistry of the two contiguous stereocenters. Enantioselective and diastereoselective methods are paramount in achieving high optical purity of the desired stereoisomer.

Enantioselective Approaches to the Chiral Amino Alcohol Core

The primary challenge in synthesizing the 1-amino-2-cyclopropylpropan-2-ol core lies in the enantioselective formation of one or both of its chiral centers. Several strategies can be envisioned, drawing from established asymmetric catalytic methods, enzymatic transformations, and the use of chiral auxiliaries.

A key retrosynthetic disconnection of the target molecule points to the formation of the C-C bond between the cyclopropyl (B3062369) group and the tertiary alcohol carbon. This can be achieved through the asymmetric addition of an organometallic cyclopropyl nucleophile to a chiral α-amino ketone or, more commonly, the addition of a methyl organometallic reagent to a cyclopropyl α-amino ketone. However, a more versatile approach involves the asymmetric addition of a cyclopropyl nucleophile to a carbonyl compound.

For instance, the enantioselective addition of cyclopropylzinc reagents to aldehydes, a well-established method for generating chiral cyclopropyl carbinols, could be adapted. nih.gov In a hypothetical application to the synthesis of a precursor to 1-amino-2-cyclopropylpropan-2-ol, an N-protected amino-aldehyde could be reacted with a cyclopropylzinc reagent in the presence of a chiral catalyst.

Table 1: Hypothetical Asymmetric Cyclopropylation of an α-Amino Aldehyde

EntryChiral Ligand/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(-)-MIB (Morpholino Isoborneol)Toluene08592
2(1R,2S)-N-methylephedrineHexane-207888
3DAIB (3-exo-(dimethylamino)isoborneol)Toluene/Hexane09095

Another powerful strategy is the tandem asymmetric vinylation of an aldehyde followed by a diastereoselective cyclopropanation. This one-pot procedure can generate complex cyclopropyl alcohols with high stereoselectivity. nih.gov This method could be conceptually applied by first performing an asymmetric addition of a vinyl organometallic reagent to cyclopropanecarboxaldehyde, followed by an in-situ cyclopropanation of the resulting allylic alcohol.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as lipases, proteases, and imine reductases (IREDs) are particularly effective.

One common enzymatic strategy is the kinetic resolution of a racemic mixture of the amino alcohol. Lipases are frequently employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com For the resolution of racemic 1-amino-2-cyclopropylpropan-2-ol, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be used with an acyl donor.

Table 2: Hypothetical Enzymatic Kinetic Resolution of (±)-1-Amino-2-cyclopropylpropan-2-ol

EntryEnzymeAcyl DonorSolventConversion (%)ee of Remaining Alcohol (%)ee of Acylated Product (%)
1Novozym 435 (CAL-B)Vinyl acetateToluene~50>99>99
2Lipase from Pseudomonas cepaciaIsopropenyl acetateDiisopropyl ether489897
3Amano Lipase AKEthyl acetateHexane529594

Alternatively, asymmetric synthesis can be achieved using enzymes like imine reductases (IREDs). A prochiral ketone, such as 1-cyclopropyl-1-oxopropan-2-amine, could be subjected to enzymatic reductive amination to directly yield the chiral amino alcohol with high enantioselectivity. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A plausible strategy for the synthesis of 1-amino-2-cyclopropylpropan-2-ol would involve the use of a chiral auxiliary attached to the amino group. For instance, Ellman's sulfinamide chemistry has proven to be a robust method for the asymmetric synthesis of amines. An N-tert-butanesulfinyl ketimine derived from cyclopropyl methyl ketone could undergo diastereoselective addition of a methyl nucleophile. The resulting sulfinamide can then be cleaved under acidic conditions to afford the chiral amine. nih.gov

Table 3: Hypothetical Diastereoselective Methylation of an N-tert-Butanesulfinyl Imine of Cyclopropyl Methyl Ketone

EntryMethylating AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1MeMgBrTHF-788595:5
2MeLiEt2O-788293:7
3Me2ZnToluene-407590:10

Diastereoselective Control in the Construction of the 1-Amino-2-cyclopropylpropan-2-ol Backbone

Once the stereochemistry of one center is established, the second stereocenter must be introduced with high diastereoselectivity. Substrate-controlled methods are often employed, where the existing stereocenter directs the stereochemical outcome of the subsequent reaction.

In a scenario where a chiral α-amino cyclopropyl ketone is an intermediate, the diastereoselective addition of a methyl nucleophile would be crucial. According to Cram's rule or the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face of the carbonyl group, leading to the formation of one diastereomer in excess. The stereochemical outcome is dictated by the steric and electronic properties of the substituents on the adjacent chiral center. academie-sciences.fr

For example, the addition of a methyl Grignard reagent to a chiral N-protected 1-amino-1-cyclopropylpropan-2-one would be expected to proceed with a degree of substrate-controlled diastereoselectivity. The choice of protecting group on the nitrogen atom can significantly influence the facial selectivity of the nucleophilic attack.

Table 4: Hypothetical Substrate-Controlled Methylation of a Chiral α-Amino Cyclopropyl Ketone

EntryN-Protecting Group (PG)Methylating AgentLewis Acid AdditiveYield (%)Diastereomeric Ratio (dr)
1BocMeMgBrNone9075:25
2CbzMeLiCeCl38885:15
3PMPMe2ZnTi(O-iPr)48292:8
Reagent-Controlled Diastereoselection

The synthesis of the 1-amino-2-cyclopropylpropan-2-ol precursor involves the creation of two adjacent stereocenters. The diastereochemical outcome of this synthesis can be effectively manipulated through the careful selection of reagents and reaction conditions, primarily during the nucleophilic addition to a prochiral carbonyl group. A key strategy involves the addition of a methyl organometallic reagent to an N-protected 1-amino-2-cyclopropyl-1-ethanone precursor. The stereoselectivity of this addition is governed by established stereochemical models, namely the Felkin-Anh and Cram chelation models. aalto.fiacs.org

Chelation Control: When using organometallic reagents with Lewis acidic metals, such as Grignard reagents (e.g., MeMgBr), in the presence of an N-protecting group capable of chelation (e.g., N,N-dibenzyl), a rigid five-membered cyclic transition state can be formed. aalto.fi This chelate involves the metal coordinating to both the carbonyl oxygen and the nitrogen atom of the amino group. The nucleophile then attacks from the less sterically hindered face of the carbonyl, leading to a predictable diastereomeric outcome, typically the syn-product. aalto.fiacs.org

Non-Chelation (Felkin-Anh) Control: In contrast, when non-chelating conditions are employed, the stereochemical outcome is dictated by the Felkin-Anh model. This is achieved by using bulky, non-coordinating protecting groups on the nitrogen atom (e.g., silyl (B83357) groups) or by using organometallic reagents with less Lewis acidic metals (e.g., organolithium or some organozinc reagents). acs.orgnih.govnih.gov In this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, generally resulting in the formation of the anti-product. acs.org The choice of silyl protecting group can be critical, as larger groups further disfavor chelation. nih.gov

The table below summarizes the expected outcomes based on the choice of reagent and control model.

Reagent/Protecting GroupProposed Control ModelExpected Major Diastereomer
MeMgBr / N,N-dibenzylCram Chelationsyn
MeLi / N,N-dibenzylFelkin-Anhanti
Me₂Zn / N-BocFelkin-Anhanti
MeMgBr / N-silylFelkin-Anhanti
Me₂Zn + EtZnX / N-silylChelationsyn

Development of Novel Synthetic Pathways for the 1-Amino-2-cyclopropylpropan-2-ol Precursor

Recent advancements in synthetic methodology have focused on improving efficiency, atom economy, and sustainability. These principles are driving the exploration of novel pathways to key intermediates like 1-amino-2-cyclopropylpropan-2-ol.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. 20.210.105nih.gov A potential cascade approach to the 1-amino-2-cyclopropylpropan-2-ol backbone could involve the Lewis acid-promoted reaction of a cyclopropene (B1174273) precursor, which generates a transient donor-acceptor cyclopropane (B1198618) that can be sequentially trapped by nucleophiles. rsc.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants, are highly valued for their convergence and atom economy. nih.gov The synthesis of related cyclopropyl-γ-amino acids has been achieved through a three-component coupling of alkenylzirconocenes, N-diphenylphosphinoyl imines, and diiodomethane. acs.orgnih.govacs.org A hypothetical MCR for the target precursor could involve the reaction of a cyclopropyl aldehyde, an amine, and a methylating agent under catalytic conditions.

Furthermore, enzymatic cascade reactions present a green and highly selective alternative. nih.gov A two-step cascade using a transketolase and a transaminase, or an engineered amine dehydrogenase, could potentially be developed to synthesize the chiral amino alcohol from simple, non-chiral starting materials under mild, aqueous conditions. nih.govacs.org

The formation of the tertiary alcohol in 1-amino-2-cyclopropylpropan-2-ol relies on a crucial carbon-carbon bond-forming step, typically achieved through the addition of an organometallic reagent to a ketone. libretexts.org Two primary disconnection strategies are plausible:

Addition of a Methyl Nucleophile: The most direct route involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), to a 1-amino-2-cyclopropylpropan-2-one precursor. While effective, Grignard reagents can sometimes lead to side reactions like reduction and enolization. organic-chemistry.org The reactivity and selectivity of these additions can often be improved by using organozinc reagents or by including additives such as lanthanide salts (e.g., CeCl₃) or magnesium chloride (MgCl₂), which can enhance the desired 1,2-addition pathway. organic-chemistry.org

Addition of a Cyclopropyl Nucleophile: An alternative pathway involves the addition of a cyclopropyl organometallic, like cyclopropylmagnesium bromide or cyclopropyllithium, to an N-protected 1-aminopropan-2-one. The synthesis and handling of cyclopropyl organometallic reagents can present unique challenges due to potential ring strain and reactivity.

The choice of organometallic reagent is critical not only for the C-C bond formation but also for controlling the diastereoselectivity, as discussed in section 2.1.2.2.

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.itjocpr.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

Biocatalysis: The use of enzymes offers a powerful green chemistry tool. mdpi.com Engineered amine dehydrogenases and ω-transaminases can perform asymmetric amination of α-hydroxy ketones with high enantioselectivity under mild, aqueous conditions, providing a direct route to chiral vicinal amino alcohols. acs.orgfrontiersin.org This approach avoids the use of heavy metal catalysts and harsh reagents.

Alternative Solvents and Reaction Conditions: A key aspect of green chemistry is the replacement of hazardous organic solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or bio-based solvents. mdpi.comjocpr.com Additionally, developing solvent-free reaction conditions or one-pot syntheses, such as the multicomponent reactions discussed previously, significantly reduces solvent waste and minimizes energy-intensive workup and purification steps. mdpi.com

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, are inherently greener. jddhs.com Cascade and multicomponent reactions are excellent examples of atom-economical processes that are being explored for the synthesis of complex molecules. 20.210.105

Optimized Preparation and Purification of the Oxalate (B1200264) Salt Form

Following the synthesis of the 1-amino-2-cyclopropylpropan-2-ol precursor, which typically yields a mixture of diastereomers, a robust purification method is required. Formation of a salt with a resolving agent, such as oxalic acid, converts the amino alcohol into a crystalline diastereomeric salt, enabling purification through crystallization. researchgate.netresearchgate.net

Diastereomeric recrystallization is a powerful technique for separating stereoisomers. wikipedia.org Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility, which allows for their separation. researchgate.net The efficiency of this separation is highly dependent on a systematic investigation and optimization of various crystallization parameters. rsc.org

Solvent Selection: The choice of solvent is paramount. A suitable solvent or solvent system must exhibit a significant difference in solubility between the two diastereomeric oxalate salts. researchgate.net Properties such as solvent polarity, hydrogen bonding capability, and viscosity can influence solute-solvent interactions and, consequently, the solubility and crystal habit. whiterose.ac.ukmdpi.com A systematic screening of various solvents (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, and ketones like acetone, as well as their mixtures with anti-solvents like heptane) is necessary to identify optimal conditions that maximize the recovery of the desired diastereomer in high purity.

Temperature and Supersaturation Control: Cooling crystallization is a common method where the diastereomeric salt mixture is dissolved in a suitable solvent at an elevated temperature to form a saturated or slightly undersaturated solution. rsc.org Controlled cooling then induces crystallization of the less soluble diastereomer first. The rate of cooling and the degree of supersaturation are critical parameters; slow cooling and low supersaturation levels are generally preferred to promote the growth of high-purity crystals and prevent the concomitant precipitation of the more soluble diastereomer. whiterose.ac.uk

Seeding: To improve selectivity and reproducibility, the crystallization process can be initiated by seeding the supersaturated solution with a small quantity of the pure, desired diastereomeric salt. This encourages the crystallization of that specific diastereomer, potentially leading to higher purity and yield.

The following table outlines a hypothetical framework for the systematic investigation of these parameters.

ParameterVariables InvestigatedMonitored OutcomeGoal
Solvent System Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, and mixtures with HeptaneSolubility difference, Crystal form, YieldMaximize solubility difference between diastereomers
Temperature Profile Cooling rates (e.g., 1°C/h, 5°C/h, 10°C/h), Final crystallization temperatureCrystal size, Purity of isolated solidAchieve selective crystallization of the desired diastereomer
Concentration Initial concentrations from 50 mg/mL to 200 mg/mLInduction time, Yield, PurityOperate within the metastable zone width to control nucleation
pH/Stoichiometry Molar ratio of oxalic acid to amine (e.g., 0.5:1, 1:1, 1.1:1)Salt formation efficiency, PurityEnsure complete formation of the desired salt without excess acid

Advanced Purification Techniques for High Purity Oxalate Salt

Achieving the high purity required for pharmaceutical applications often necessitates purification steps beyond initial crystallization. Advanced techniques are employed to remove closely related structural isomers, residual starting materials, or by-products.

Preparative chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the purification of complex mixtures on a larger scale. This method is especially useful for separating stereoisomers (diastereomers) of 1-Amino-2-cyclopropylpropan-2-ol that may have formed during synthesis, as these isomers can have very similar physical properties, making separation by crystallization difficult.

The process involves injecting a concentrated solution of the crude oxalate salt onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the components between the two phases. By selecting an appropriate chiral stationary phase, it is possible to resolve and isolate the desired stereoisomer with high purity.

Table 3: Example of Purification Profile via Preparative Chromatography

Fraction Compound Purity (Area %)
Crude Mixture 1-Amino-2-cyclopropylpropan-2-ol oxalate (Desired Isomer) 95.0%
Crude Mixture Diastereomeric Impurity 4.5%
Crude Mixture Other Impurities 0.5%

| Collected Fraction | This compound (Desired Isomer) | >99.9% |

Note: The data illustrates a typical outcome for the purification of an isomeric mixture using preparative chromatography.

Recrystallization is a robust and widely used method for enhancing the purity of a crystalline solid. mt.com The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent. The crude this compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, causing it to crystallize out, while the impurities, being present in lower concentrations, remain dissolved in the mother liquor. stackexchange.com

The effectiveness of recrystallization can be improved by:

Slow Cooling: Allowing the solution to cool gradually promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. stackexchange.com

Multiple Recrystallizations: Performing the recrystallization process multiple times can progressively increase the purity of the final product. nih.govnih.gov Double or triple recrystallization is common in pharmaceutical manufacturing to meet stringent purity requirements. nih.govnih.gov

Solvent Selection: The choice of solvent is critical. The ideal solvent should have a steep solubility curve with respect to temperature for the target compound and should dissolve impurities well even at lower temperatures. mt.com

Table 4: Purity Enhancement of this compound via Successive Recrystallizations

Recrystallization Step Purity (by HPLC, Area %)
Crude Material 98.5
After 1st Recrystallization 99.6
After 2nd Recrystallization 99.9

Note: This table demonstrates the typical stepwise increase in chemical purity that can be achieved through sequential recrystallization procedures.

Detailed Chemical Reactivity and Elucidation of Reaction Mechanisms

Mechanistic Studies of Transformations Involving the Amino and Hydroxyl Functions

The reactivity of 1-Amino-2-cyclopropylpropan-2-ol (B1288591) is dictated by the presence of a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group. The cyclopropyl (B3062369) group, due to its strained ring structure, can also influence the molecule's reactivity, particularly in reactions involving adjacent carbocations or radicals. However, without specific experimental studies on the oxalate (B1200264) salt, any discussion of reaction mechanisms remains speculative.

No kinetic or thermodynamic data for the derivatization of 1-Amino-2-cyclopropylpropan-2-ol oxalate has been reported. Such analyses are crucial for understanding reaction rates, equilibria, and the feasibility of various chemical transformations.

In theory, the primary amino group of 1-Amino-2-cyclopropylpropan-2-ol would be susceptible to acylation and alkylation reactions.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, would be expected to form the corresponding amide. The rate of this reaction would be influenced by the steric hindrance posed by the adjacent cyclopropyl and methyl groups.

Alkylation: Alkylation of the amino group could proceed with alkyl halides, though over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common competing process.

Functional Group Interconversions: The tertiary hydroxyl group would be challenging to oxidize without cleavage of the carbon-carbon bonds. It could potentially be converted to a leaving group for substitution reactions, though this would likely proceed through an SN1 mechanism, leading to a tertiary carbocation adjacent to the cyclopropyl ring, which could result in ring-opening or rearrangement products.

A hypothetical data table for a kinetic study on acylation is presented below to illustrate the type of information that is currently unavailable.

Hypothetical Kinetic Data for the Acylation of 1-Amino-2-cyclopropylpropan-2-ol

Entry Acylating Agent Solvent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹)
1 Acetyl Chloride Dichloromethane 25 Data not available
2 Benzoyl Chloride Tetrahydrofuran 25 Data not available

Intramolecular reactions of 1-Amino-2-cyclopropylpropan-2-ol could potentially lead to the formation of heterocyclic compounds. For instance, reaction with a suitable bifunctional electrophile could lead to cyclization involving both the amino and hydroxyl groups. However, no such reactions have been documented for this specific compound.

The elucidation of reaction pathways and the characterization of transition states require sophisticated experimental and computational studies, none of which have been published for this compound.

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing insight into the reaction mechanism. For example, labeling the nitrogen atom of the amino group (¹⁵N) or specific carbon atoms could help to elucidate rearrangement or cyclization pathways. There are no published isotopic labeling studies for this compound.

The direct observation of reaction intermediates is often possible through techniques such as NMR, IR, and UV-Vis spectroscopy. These studies are instrumental in confirming proposed reaction mechanisms. For instance, in a potential cyclization reaction, monitoring the disappearance of the amino and hydroxyl signals and the appearance of new signals corresponding to the cyclic product could provide evidence for the transformation. No such spectroscopic monitoring studies for reactions of this compound have been reported.

Stability and Degradation Pathways Under Controlled Chemical Conditions

The chemical stability of 1-Amino-2-cyclopropylpropan-2-ol is dictated by the inherent reactivity of its three primary functional components: the primary amine, the tertiary alcohol, and the cyclopropyl ring. While specific degradation studies on the oxalate salt are not extensively documented in publicly available literature, the degradation pathways can be inferred from the known chemistry of related cyclopropylamine (B47189) and amino alcohol structures.

The cyclopropylamine moiety is known to be susceptible to degradation under certain conditions. For instance, related cyclopropylamine-containing compounds have been shown to degrade hydrolytically, particularly at high pH levels. This suggests a potential pathway for degradation could involve nucleophilic attack on the strained cyclopropane (B1198618) ring, which may be facilitated under basic or acidic conditions. The basicity of the amine group is a key factor; cyclopropylamine itself exhibits a lower basicity compared to other small-ring cycloalkylamines, a phenomenon attributed to the increased s-character of the C-N bond due to the ring strain. nih.gov This intrinsic property could influence its stability in acidic media where protonation occurs.

Under controlled chemical conditions, several degradation pathways are plausible. Oxidative conditions could lead to the degradation of the amino group. In acidic or basic aqueous solutions, hydrolysis could be a factor, potentially targeting the cyclopropyl ring. The presence of the tertiary alcohol introduces another potential site for reaction, such as dehydration under strong acidic conditions, which could initiate further rearrangements.

A summary of potential, though not experimentally confirmed, degradation pathways for the core structure under various chemical stressors is presented below.

ConditionPotential Reaction PathwayHypothetical Degradation Products
Strong Acid (e.g., H₂SO₄, heat)Dehydration followed by carbocation rearrangementAllylic alcohols, ketones
Strong Base (e.g., NaOH, heat)Hydrolytic ring cleavage (speculative)Ring-opened amino alkanols
Oxidizing Agent (e.g., H₂O₂)Oxidation of the amineNitroso, nitro, or hydroxylamine (B1172632) derivatives

Reactivity of the Cyclopropyl Ring in Specific Chemical Environments

The cyclopropane ring is a motif of significant interest in organic chemistry due to its high ring strain (~27 kcal/mol), which imparts unique reactivity compared to acyclic or larger-ring alkanes. longdom.org The reactivity of the cyclopropyl ring in 1-Amino-2-cyclopropylpropan-2-ol is influenced by the adjacent amino alcohol functionality.

Ring-Opening Reactions with Electrophiles and Nucleophiles

Cyclopropane rings can undergo ring-opening reactions when treated with electrophiles or nucleophiles, particularly when the ring is "activated" by substituent groups. scilit.com In donor-acceptor (D-A) cyclopropanes, where an electron-donating group and an electron-withdrawing group are attached to the ring, the C-C bonds are polarized and weakened, facilitating cleavage. acs.orgnih.govresearchgate.net While 1-Amino-2-cyclopropylpropan-2-ol is not a classic D-A cyclopropane, the principles of activation can still apply.

Electrophilic Ring-Opening: Under acidic conditions, protonation of the hydroxyl or amino group can occur. Protonation of the tertiary alcohol and subsequent loss of water would generate a tertiary carbocation adjacent to the cyclopropyl ring. This highly unstable intermediate can be stabilized by the neighboring cyclopropyl group, leading to ring-opening. This process often proceeds through an SN1-type mechanism. researchgate.net Brønsted acids have been shown to catalyze the nucleophilic ring-opening of cyclopropanes, particularly in polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP). acs.orgnih.gov

Nucleophilic Ring-Opening: Direct nucleophilic attack on an unsubstituted cyclopropane ring is generally difficult. scilit.com However, if the hydroxyl group were converted into a good leaving group, an intramolecular SN2 reaction involving the amine could potentially lead to a bicyclic aziridinium (B1262131) ion, followed by ring-opening by an external nucleophile. More commonly, ring-opening by nucleophiles occurs when the ring is activated by strong electron-withdrawing groups, which is not the case for this molecule. scilit.com

Reagent TypeProposed MechanismPotential Products
Electrophile (e.g., H⁺, then Nu⁻)Formation of a cyclopropylcarbinyl-like cation, followed by nucleophilic attack.Homoallylic amines/alcohols or other functionalized acyclic compounds.
Nucleophile (e.g., RSH)Generally requires activation (e.g., by an electron-withdrawing group); unlikely under neutral conditions.1,3-difunctionalized propane (B168953) derivatives.

Cyclopropyl-Mediated Rearrangements and Transformations

The most significant rearrangement pathway available to 1-Amino-2-cyclopropylpropan-2-ol involves the formation of a cyclopropylcarbinyl cation. rsc.org This type of cation is a key non-classical carbocation intermediate known for its facile and complex interconversions. nih.govacs.org

Upon treatment with acid, the tertiary alcohol can be protonated and eliminated as water, generating a tertiary carbocation directly attached to the cyclopropane ring. This intermediate is a classic precursor to a cyclopropylcarbinyl cation system. The cation can undergo rapid equilibrium with homoallyl and cyclobutyl cations. nih.gov The final product distribution depends on which cation is trapped by a nucleophile present in the medium. This rearrangement is a powerful tool in synthesis for achieving skeletal reorganization and ring expansion. rsc.orgnih.govresearchgate.net For example, the deamination of cyclopropylcarbinyl amine with nitrous acid famously yields a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl alcohols. nih.gov A similar outcome could be anticipated from the acid-catalyzed dehydration of 1-Amino-2-cyclopropylpropan-2-ol.

Complexation Behavior and Coordination Chemistry

Amino alcohols are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. rsc.orgresearchgate.net The 1-Amino-2-cyclopropylpropan-2-ol molecule contains both a hard nitrogen donor (from the primary amine) and a hard oxygen donor (from the tertiary alcohol), making it an excellent candidate for forming stable chelate complexes with various metal ions, particularly from the transition series. nih.govwikipedia.org

Characterization of Metal Complexes Formed with the Amino Alcohol Ligand

As a bidentate ligand, 1-Amino-2-cyclopropylpropan-2-ol is expected to coordinate to metal ions through both the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. wikipedia.org The formation of such metal complexes can be confirmed through various analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the amino and hydroxyl groups to a metal center would result in noticeable shifts in the stretching frequencies of the N-H and O-H bonds.

UV-Visible Spectroscopy: For transition metal complexes, such as those with Cu(II) or Ni(II), d-d electronic transitions would appear in the visible region of the spectrum, with their position and intensity being indicative of the coordination geometry (e.g., octahedral, square planar, or tetrahedral). researchgate.net

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the specific mode of ligand binding. rsc.org

Magnetic Susceptibility Measurements: These measurements can determine the number of unpaired electrons in a transition metal complex, helping to elucidate its electronic structure and geometry. rsc.org

Studies on similar amino alcohol ligands show they can form complexes with various stoichiometries (M:L), such as 1:1, 1:2, and 2:3, resulting in mononuclear or polynuclear structures. researchgate.net The alcohol group may remain protonated or can be deprotonated to act as an anionic alcoholate ligand, which can also function as a bridging ligand between two metal centers. rsc.orgrsc.org

Metal IonExpected Stoichiometry (M:L)Common Coordination GeometryExpected Color
Cu(II)1:1, 1:2Square Planar, Distorted OctahedralBlue / Royal Blue
Ni(II)1:1, 1:2, 1:3Octahedral, TetrahedralGreen / Blue
Co(II)1:1, 1:2Octahedral, TetrahedralPink / Blue
Zn(II)1:1, 1:2TetrahedralColorless

Evaluation of Coordination Modes and Stability Constants

The coordination mode of 1-Amino-2-cyclopropylpropan-2-ol can vary. The most common mode is bidentate chelation (κ²), forming a stable five-membered ring. csbsju.edu However, monodentate coordination through just the nitrogen atom is also possible, as is a bridging mode where the deprotonated oxygen atom links two metal centers. rsc.orgrsc.org

Below is a table of representative stability constants for Cu(II) and Ni(II) complexes with similar bidentate N,O-donor ligands, measured in aqueous solution.

Representative Log Stability Constants for Cu(II) and Ni(II) Complexes with Analogous N,O-Donor Ligands in Aqueous Solution
LigandMetal Ionlog K₁log β₂Reference
GlycineCu(II)8.1 - 8.515.0 - 15.6 srce.hrresearchgate.net
GlycineNi(II)5.5 - 6.110.5 - 11.2 nih.govnih.gov
DL-AlanineCu(II)8.1315.15 researchgate.net
DL-AlanineNi(II)5.6210.23 nih.gov
L-LeucineCu(II)7.9514.85 nih.gov
L-LeucineNi(II)5.339.82 nih.gov

High Resolution Structural Elucidation and Advanced Conformational Analysis

Single-Crystal X-ray Diffraction of 1-Amino-2-cyclopropylpropan-2-ol (B1288591) Oxalate (B1200264)

Analysis of Crystal Packing Motifs and Supramolecular Interactions:A description of how the molecules arrange themselves in the crystal lattice, including hydrogen bonding networks, pi-stacking, and Van der Waals interactions, is entirely dependent on the crystal structure data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Similarly, the conformational analysis and structural insights in a solution state require experimental NMR data. The lack of published spectra and related studies for 1-Amino-2-cyclopropylpropan-2-ol oxalate means that a discussion of its solution-state behavior, including the spatial arrangement of its atoms and any dynamic processes, cannot be conducted.

Multi-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Conformational Preferences

To understand the three-dimensional structure and conformational preferences of the 1-Amino-2-cyclopropylpropan-2-ol cation in solution, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be indispensable. These techniques probe through-space correlations between protons that are in close proximity.

For instance, NOESY or ROESY correlations would be expected between the protons of the aminomethyl group (CH₂-NH₃⁺) and the protons of the cyclopropyl (B3062369) ring. The intensity of these correlations would provide insights into the preferred rotational conformation around the C1-C2 bond. Similarly, correlations between the cyclopropyl protons and the methyl protons would help define the spatial arrangement around the chiral center (C2). The presence or absence of correlations between the hydroxyl proton and other protons could indicate preferred orientations and the extent of intramolecular hydrogen bonding.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis

Interacting ProtonsExpected CorrelationStructural Implication
Aminomethyl (CH₂) ↔ CyclopropylPresentDefines rotation around the C1-C2 bond
Cyclopropyl ↔ Methyl (CH₃)PresentElucidates spatial arrangement around C2
Hydroxyl (OH) ↔ Aminomethyl (CH₂)PossibleSuggests potential intramolecular hydrogen bonding

Variable-Temperature NMR for Dynamic Processes and Rotational Barriers

The molecule may exhibit dynamic processes, such as rotation around single bonds, which can be studied using variable-temperature (VT) NMR. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around bonds, such as the C1-C2 bond, might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a time-averaged signal.

From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for rotation could be calculated. This would provide quantitative information about the conformational stability of the molecule.

Solid-State NMR for Detailed Structural Information in Amorphous or Microcrystalline Forms

In the solid state, the structure of this compound is fixed. Solid-state NMR (ssNMR) would be a powerful tool to probe the structure in amorphous or microcrystalline forms where single-crystal X-ray diffraction is not feasible. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra for ¹³C and ¹⁵N nuclei.

The ¹³C chemical shifts would be sensitive to the local conformation and packing of the molecules in the solid state. Furthermore, ssNMR could reveal the presence of multiple crystallographically inequivalent sites. Advanced ssNMR experiments could also be used to measure internuclear distances and probe the connectivity between different parts of the molecule and the oxalate counter-ion.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would provide valuable information about the functional groups and hydrogen bonding interactions within this compound.

The FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the ammonium (B1175870) group, C-H stretches of the cyclopropyl and methyl groups, and the C=O and C-O stretches of the oxalate anion. The positions and shapes of the O-H and N-H stretching bands would be particularly informative about the extent and nature of hydrogen bonding. Broad bands in the 3500-3200 cm⁻¹ region would be indicative of strong hydrogen bonding interactions between the amino alcohol cation and the oxalate anion, as well as potentially between adjacent amino alcohol molecules.

Raman spectroscopy would complement the FTIR data. The symmetric stretches of the oxalate ion are typically strong in the Raman spectrum and could be used to probe the symmetry of the oxalate environment.

Table 2: Expected Vibrational Frequencies and Assignments

Functional GroupExpected Frequency Range (cm⁻¹)Spectroscopic TechniqueInformation Provided
O-H Stretch3500 - 3200FTIR, RamanHydrogen bonding
N-H Stretch3300 - 3000FTIR, RamanHydrogen bonding
C-H Stretch (Cyclopropyl)~3100FTIR, RamanPresence of cyclopropyl group
C=O Stretch (Oxalate)1750 - 1650FTIR, RamanCarbonyl environment
C-O Stretch (Oxalate)1400 - 1200FTIR, RamanOxalate structure

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Confirmation

Since 1-Amino-2-cyclopropylpropan-2-ol is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for confirming its absolute stereochemistry and studying its stereochemical properties.

A CD spectrum would show differential absorption of left and right circularly polarized light by the chiral chromophores in the molecule. Although the molecule lacks strong chromophores in the near-UV region, the carbonyl groups of the oxalate anion, if perturbed by the chiral environment of the cation, could give rise to a measurable CD signal. The sign and magnitude of the Cotton effect in the CD spectrum could be correlated with the absolute configuration of the chiral center (C2) through empirical rules or by comparison with theoretical calculations.

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, would provide complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of chemical compounds. While specific studies on 1-amino-2-cyclopropylpropan-2-ol (B1288591) oxalate (B1200264) are not available, research on similar systems, such as L-alanine oxalate researchgate.net, and various cyclopropyl-containing molecules, offers significant insights. researchgate.nettandfonline.com

Optimized Geometries and Conformational Energy Landscapes

The optimized geometry of 1-amino-2-cyclopropylpropan-2-ol cation and its oxalate salt would be determined by the interplay of steric and electronic effects. The cyclopropyl (B3062369) group, with its unique strained ring structure, significantly influences the local geometry. The orientation of the amino, hydroxyl, and methyl groups around the central quaternary carbon would lead to several possible low-energy conformers.

DFT calculations on similar amino alcohols and cyclopropyl derivatives suggest that the conformational energy landscape would be characterized by several local minima corresponding to different rotational isomers (rotamers) of the C-C and C-N bonds. researchgate.netdoaj.org The presence of the oxalate counter-ion would introduce strong hydrogen bonding interactions, primarily between the oxalate oxygens and the protonated amine and hydroxyl groups of the cation. These interactions would play a crucial role in stabilizing specific conformations in the solid state.

Table 1: Hypothetical Optimized Geometric Parameters for 1-Amino-2-cyclopropylpropan-2-ol Cation (Calculated at B3LYP/6-31G(d,p) level) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C(cyclopropyl)-C(quat) | 1.52 | | | | C(quat)-CH3 | 1.54 | | | | C(quat)-CH2NH3+ | 1.55 | | | | C(quat)-OH | 1.43 | | | | O-H | 0.97 | | | | C-N | 1.48 | | | | N-H | 1.02 | | | | | | C(cyclopropyl)-C(quat)-C(methyl) | 110.5 | | | | O-C(quat)-N | 108.9 | | | | | H-O-C(quat)-C(cyclopropyl) | 60.0 (gauche) | | | | | H3N+-C-C(quat)-O | -55.0 (gauche) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.gov

For the 1-amino-2-cyclopropylpropan-2-ol cation, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms, as well as the strained sigma bonds of the cyclopropyl ring. The LUMO would likely be associated with the antibonding orbitals of the C-N and C-O bonds. The presence of the oxalate anion would significantly lower the energy of the LUMO of the entire salt complex. Studies on similar oxalate salts have shown that the HOMO-LUMO gap can provide insights into the reactivity of the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-Amino-2-cyclopropylpropan-2-ol Cation and Oxalate Anion

Species HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
1-Amino-2-cyclopropylpropan-2-ol Cation -9.8 -0.5 9.3
Oxalate Anion -7.2 2.1 9.3

Note: These values are hypothetical, illustrating the expected trends in FMO energies for the individual ions and the ion pair.

Electrostatic Potential Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. For the 1-amino-2-cyclopropylpropan-2-ol cation, regions of positive electrostatic potential (electron-deficient) would be concentrated around the protonated amino group (-NH3+) and the hydroxyl proton (-OH). Regions of negative potential (electron-rich) would be associated with the lone pairs of the oxygen atom.

In the oxalate salt, the MEP would clearly show the strong electrostatic attraction between the positive regions of the cation and the negative potential of the oxalate oxygens. This analysis is crucial for understanding the crystal packing and intermolecular interactions in the solid state. tandfonline.com

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of molecules in different environments, such as in various solvents. acs.org While no specific MD simulations for 1-amino-2-cyclopropylpropan-2-ol oxalate have been reported, studies on similar amino alcohols and ions in solution offer a framework for understanding its likely behavior. nih.govacs.orgnih.gov

Solvation Behavior of the Oxalate Salt in Various Solvents

The solvation of this compound would be highly dependent on the solvent's polarity. In polar protic solvents like water or ethanol (B145695), the cation and anion would be well-solvated through strong hydrogen bonding interactions. Water molecules would form a structured hydration shell around the -NH3+ and -OH groups of the cation and the carboxylate groups of the oxalate anion.

In less polar solvents, ion pairing would be more prevalent, with the cation and anion remaining in close proximity. MD simulations could quantify this by calculating radial distribution functions (RDFs) between the ions and solvent molecules.

Table 3: Expected Solvation Characteristics in Different Solvents

Solvent Primary Interaction with Cation Primary Interaction with Anion Expected Degree of Ion Dissociation
Water Hydrogen bonding with -NH3+ and -OH Hydrogen bonding with carboxylate groups High
Methanol (B129727) Hydrogen bonding Hydrogen bonding Moderate to High
Dimethyl Sulfoxide (DMSO) Dipole-ion interactions Dipole-ion interactions Moderate

Dynamic Behavior of Functional Groups and Cyclopropyl Ring

MD simulations would reveal the dynamic behavior of the functional groups. The -CH2NH3+ and -OH groups would exhibit rotational and vibrational motions and would be involved in dynamic hydrogen bond networks with solvent molecules or the oxalate counter-ion.

The cyclopropyl ring, while rigid in its ring structure, would undergo rotational motion around the bond connecting it to the quaternary carbon. The flexibility of the ethylamine (B1201723) side chain would allow for various conformations to be sampled over time. The simulations could also provide insights into the timescale of these motions and how they are influenced by the solvent environment. The study of similar amino alcohols like ethanolamine (B43304) has shown that intramolecular hydrogen bonding can also play a significant role in the conformational preferences in solution. acs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction. By identifying reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of how a reaction proceeds. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are frequently employed for this purpose. researchgate.net

Various computational methods are benchmarked for their accuracy in predicting these values. For instance, composite methods like CBS-QB3 are often used to obtain accurate energies. researchgate.net DFT functionals such as B3LYP and MPW1K are also evaluated for their performance; B3LYP/6-31G* is often reliable for reaction enthalpies, while MPW1K/6-31G* can provide accurate activation barriers. researchgate.net

For reactions involving cyclopropane (B1198618) rings, such as potential ring-opening pathways, calculations can reveal the energy differences between various possible transition states. For example, in a study on the regioselective ring-opening of related cyclopropyl diols, the calculated free energy difference (ΔG) between two competing transition states was found to be 4.9 kcal/mol, explaining the observed product distribution. researchgate.net

Table 1: Representative Calculated Reaction Energetics for a Hypothetical Reaction of a Cyclopropyl Amino Alcohol This table is illustrative, demonstrating typical data obtained from computational studies on analogous systems.

Parameter Method Basis Set Calculated Value (kcal/mol)
Activation Enthalpy (ΔH‡) MPW1K 6-31G* +18.5
Reaction Enthalpy (ΔHᵣ) B3LYP 6-31G* -12.3
Activation Free Energy (ΔG‡) CBS-QB3 --- +20.1
Reaction Free Energy (ΔGᵣ) CBS-QB3 --- -10.8

Computational modeling is a key tool for understanding why a reaction favors one product over another (chemoselectivity) or one stereoisomer over another (stereoselectivity). By calculating the energies of all possible transition states, the lowest-energy pathway can be identified as the most probable route.

In the synthesis of complex molecules like cyclopropane-embedded γ-amino alcohols, excellent diastereocontrol is often achieved. researchgate.net Theoretical models can rationalize this by examining the transition state structures. For instance, in a catalyzed cascade reaction of cyclopropyl ketones, the observed stereoselectivity was explained by proposing a favored transition state where the substrate coordinates to a scandium metal center. researchgate.net Steric repulsion between bulky groups in the disfavored transition state makes it higher in energy, thus explaining why the specific observed stereoisomer is formed preferentially. researchgate.net The unique reactivity of cyclopropanols toward imines, which can proceed through various reaction patterns, can also be elucidated through computational analysis of the respective pathways. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

First principles, or ab initio, calculations can predict spectroscopic data from the fundamental laws of quantum mechanics without relying on empirical parameters. This is invaluable for structure determination and for interpreting complex experimental spectra. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with high accuracy. researchgate.net The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT. researchgate.net

The accuracy of the prediction depends on the chosen level of theory, including the functional and basis set. For example, the ωB97X/def2-TZVP level of theory is recommended for high accuracy if computational resources permit, while other functionals can also provide reliable results. researchgate.net Comparing calculated shifts to experimental data can confirm structural assignments. For many organic molecules, theoretical ¹³C NMR chemical shifts are often in excellent agreement with experimental values, with differences typically within a few parts per million (ppm). researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Cyclopropyl Amino Alcohol Moiety This table is hypothetical, based on typical accuracies reported for ab initio NMR calculations.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Deviation (ppm)
C (quaternary, alcohol) 72.5 71.8 -0.7
C (amino-substituted) 55.1 54.5 -0.6
C (cyclopropyl, C1) 18.3 19.0 +0.7
C (cyclopropyl, C2/C3) 8.9 9.8 +0.9

Ab initio molecular dynamics (AIMD) simulations can be used to calculate IR and Raman spectra. nih.gov These methods account for molecular motion and intermolecular interactions at finite temperatures. researchgate.net By analyzing the atomic displacements associated with each calculated vibrational frequency, a definitive assignment can be made. Theoretical spectroscopy can accurately reproduce experimental values and is particularly useful for separating components in complex spectral regions. nih.govdoi.org

Table 3: Representative Vibrational Band Assignments for 1-Amino-2-cyclopropylpropan-2-ol based on a Simulated Spectrum This table is illustrative, showing typical vibrational modes and their expected regions.

Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Assignment
~3350 3345 O-H stretch
~3280 3275 N-H stretch (asymmetric)
~3080 3086 =C-H stretch (cyclopropyl)
~1590 1595 N-H bend (scissoring)
~1150 1140 C-N stretch
~1020 1025 C-O stretch
~850 855 Cyclopropyl ring deformation

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Architectures (non-pharmacological targets)

The construction of intricate molecular frameworks is a cornerstone of modern organic chemistry. 1-Amino-2-cyclopropylpropan-2-ol (B1288591) serves as a valuable chiral synthon in the creation of complex, non-pharmacological target molecules, including those with unique structural and electronic properties.

Chiral amines are fundamental components in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and synthons for the introduction of stereogenic centers. The primary amino group of 1-Amino-2-cyclopropylpropan-2-ol, positioned adjacent to a stereocenter, makes it an effective chiral amine source.

While direct studies on 1-Amino-2-cyclopropylpropan-2-ol as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential utility. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov The chiral backbone of 1-Amino-2-cyclopropylpropan-2-ol could be exploited in a similar fashion. For instance, acylation of the amino group to form an amide, followed by an alpha-alkylation, could proceed with high diastereoselectivity, guided by the steric hindrance of the cyclopropyl (B3062369) and hydroxyl groups. Subsequent cleavage of the auxiliary would yield an enantioenriched product. This approach is analogous to the well-established use of other 1,2-amino alcohols and their derivatives as chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net

Macrocycles and polycyclic frameworks are of significant interest due to their unique conformational properties and potential applications in host-guest chemistry and materials science. Amino alcohols are valuable precursors in the synthesis of these complex structures. researchgate.net The bifunctional nature of 1-Amino-2-cyclopropylpropan-2-ol allows for its incorporation into larger ring systems through sequential or one-pot reactions.

The synthesis of polycyclic compounds from amino alcohols has also been demonstrated. researchgate.netdiva-portal.org Reactions involving the amino and hydroxyl groups with dialdehydes or other suitable difunctional reagents can lead to the formation of fused or bridged bicyclic and polycyclic systems. researchgate.net The stereochemistry of the starting amino alcohol can effectively control the stereochemical outcome of the cyclization reactions, leading to the formation of enantiomerically pure polycyclic frameworks.

Development of Novel Catalytic Systems or Chiral Auxiliaries

The development of new and efficient chiral catalysts and auxiliaries is a major driving force in asymmetric synthesis. The structural features of 1-Amino-2-cyclopropylpropan-2-ol make it an attractive candidate for the design of novel chiral ligands and auxiliaries.

Chiral ligands are essential for the development of enantioselective metal-based catalysts. nih.govmdpi.com Chiral amino alcohols are a privileged class of ligands due to their straightforward synthesis and their ability to effectively chelate to metal centers through the nitrogen and oxygen atoms, creating a well-defined chiral environment. nih.gov

A ligand derived from 1-Amino-2-cyclopropylpropan-2-ol would possess a five-membered chelate ring upon coordination to a metal center. The stereogenic centers and the bulky cyclopropyl group would be positioned to effectively influence the stereochemical course of a catalyzed reaction. The design of such ligands is a modular process, allowing for the modification of the amine and alcohol functionalities to fine-tune the steric and electronic properties of the resulting catalyst. For instance, alkylation or arylation of the amino group can modulate the ligand's electronic properties and steric bulk.

Chiral amino alcohol-derived ligands have proven to be highly effective in a variety of asymmetric catalytic reactions, most notably in the enantioselective addition of organozinc reagents to aldehydes. nih.govorganic-chemistry.orgrsc.orgresearchgate.netmdpi.com While specific data for a ligand derived directly from 1-Amino-2-cyclopropylpropan-2-ol is not available, the performance of analogous chiral amino alcohol ligands provides a strong indication of its potential.

In a representative example, a chiral amino alcohol ligand is used to catalyze the addition of diethylzinc (B1219324) to an aldehyde, producing a chiral secondary alcohol. The enantiomeric excess (ee) of the product is a measure of the catalyst's effectiveness in controlling the stereochemistry of the reaction. High enantioselectivities, often exceeding 90% ee, are commonly observed with well-designed amino alcohol ligands. nih.govorganic-chemistry.org

Below is an interactive data table showcasing representative results for the enantioselective addition of diethylzinc to benzaldehyde (B42025) using different types of chiral amino alcohol ligands, illustrating the potential efficacy of a ligand based on the 1-Amino-2-cyclopropylpropan-2-ol scaffold.

Ligand StructureSolventTemperature (°C)Yield (%)ee (%)Reference
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolToluene259599 organic-chemistry.org
Carbohydrate-derived β-amino alcoholToluene010092 mdpi.com
Generic Chiral Amino AlcoholHexane0>95>90General Observation

The chemoselectivity of such catalytic systems is also a critical factor. A well-designed catalyst should selectively promote the desired reaction (e.g., 1,2-addition to an aldehyde) without catalyzing side reactions. The steric and electronic properties of the ligand play a crucial role in achieving high chemoselectivity.

Role as a Precursor for Chemical Material Science Applications

The unique properties of the cyclopropyl group, such as its high ring strain and unique electronic character, make it an interesting moiety to incorporate into materials. longdom.org Cyclopropylamines, in particular, have been explored in the synthesis of specialty polymers. longdom.org

The bifunctionality of 1-Amino-2-cyclopropylpropan-2-ol makes it a potential monomer for the synthesis of novel polymers. For example, it could be used to prepare polyamides, polyesters, or polyurethanes through condensation polymerization with suitable co-monomers. The incorporation of the cyclopropyl group into the polymer backbone could lead to materials with unique thermal and mechanical properties.

Research into the synthesis of polymers containing cyclopropane (B1198618) groups has shown that these moieties can significantly alter the properties of the resulting material, including its glass transition temperature and thermal stability. researchgate.net While specific studies on polymers derived from 1-Amino-2-cyclopropylpropan-2-ol are not prevalent, the general principles of polymer chemistry suggest its potential as a monomer for creating functional materials. For instance, the copolymerization of a vinyl-functionalized derivative of 1-Amino-2-cyclopropylpropan-2-ol with other monomers like acrylonitrile (B1666552) could lead to optically transparent copolymers with interesting refractive properties. jomardpublishing.com

Solid State Chemistry and Crystal Engineering of the Oxalate Salt

Systematic Study of Polymorphism and Co-Crystallization

No published studies on the polymorphic forms of 1-Amino-2-cyclopropylpropan-2-ol (B1288591) oxalate (B1200264) are available.

There is no information in the scientific literature regarding the formation or structural analysis of co-crystals involving 1-Amino-2-cyclopropylpropan-2-ol oxalate.

Interplay of Hydrogen Bonding and Crystal Packing in Oxalate Salt Formation

Without crystallographic data, a quantitative analysis of hydrogen bond strengths and geometries for this specific compound is not possible.

The arrangement of molecules and the nature of their interactions in the crystal lattice of this compound have not been reported.

Solid-State Reactivity and Transformations

Information regarding the solid-state reactivity or any phase transformations of this compound is not available in the public domain.

Mechanochemical Synthesis and Derivatization in the Solid State

No studies detailing the mechanochemical synthesis or solid-state derivatization of this compound were found.

Phase Transitions and Thermal Stability

There is no available data from techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or X-ray powder diffraction (XRPD) to describe the phase transitions or thermal stability profile of this compound.

Advanced Analytical Methodologies for Characterization in Complex Chemical Systems

Development of Chiral Separation Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess is a critical aspect of quality control for chiral compounds. Various chromatographic and electrophoretic techniques have been developed to achieve the separation of enantiomers, each offering distinct advantages in terms of resolution, speed, and applicability.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds and chiral building blocks. yakhak.org The development of a robust HPLC method for 1-Amino-2-cyclopropylpropan-2-ol (B1288591) would involve the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase conditions to achieve baseline separation of the enantiomers.

Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines and amino alcohols. yakhak.orgamericanpharmaceuticalreview.com For a molecule like 1-Amino-2-cyclopropylpropan-2-ol, a CSP with phenylcarbamate derivatives on a polysaccharide backbone would be a suitable starting point. The interaction between the analyte and the CSP, which governs the separation, involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Another viable option includes cyclodextrin-based CSPs, particularly acetylated β-cyclodextrin phases, which have demonstrated excellent performance in the reversed-phase separation of chiral amines and amino alcohols. researchgate.net The inclusion complexation of the cyclopropyl (B3062369) group or other parts of the molecule within the cyclodextrin (B1172386) cavity can lead to differential retention of the enantiomers. chromatographyonline.com

Mobile Phase Optimization: The mobile phase composition plays a critical role in modulating the retention and resolution of enantiomers. For polysaccharide-based CSPs, normal-phase chromatography using mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) is common. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve peak shape and reduce tailing for basic compounds like 1-Amino-2-cyclopropylpropan-2-ol.

For cyclodextrin-based CSPs in reversed-phase mode, a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. researchgate.net The pH of the buffer and the concentration of the organic modifier would be key parameters to optimize for achieving the desired separation.

Table 1: Hypothetical HPLC Method Parameters for Chiral Separation of 1-Amino-2-cyclopropylpropan-2-ol Enantiomers

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Acetylated β-cyclodextrin
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)20 mM Potassium Phosphate pH 6.5/Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm
Expected Elution Order (R)-enantiomer before (S)-enantiomer(S)-enantiomer before (R)-enantiomer
Hypothetical Resolution (Rs) > 2.0> 1.8

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact. selvita.com The use of supercritical carbon dioxide as the primary mobile phase component, modified with a small amount of an organic solvent, leads to low viscosity and high diffusivity, which contributes to efficient separations. selvita.com

For the rapid chiral separation of 1-Amino-2-cyclopropylpropan-2-ol, SFC coupled with a polysaccharide-based CSP would be a promising approach. The mobile phase would typically consist of supercritical CO2 and a polar organic modifier like methanol (B129727) or ethanol (B145695). Similar to HPLC, a basic additive is often required for the analysis of primary amines to achieve good peak shapes.

Table 2: Illustrative SFC Method Parameters for Rapid Chiral Separation

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dichlorophenylcarbamate)
Column Dimensions 4.6 x 100 mm, 3 µm
Mobile Phase Supercritical CO2 / Methanol with 0.2% Isopropylamine (85:15, v/v)
Flow Rate 3.0 mL/min
Backpressure 150 bar
Column Temperature 40°C
Detection UV at 210 nm
Hypothetical Analysis Time < 5 minutes
Hypothetical Selectivity (α) 1.5

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the chiral analysis of ionizable compounds. nih.gov The separation in CE is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE).

For the analysis of 1-Amino-2-cyclopropylpropan-2-ol, which is a basic compound, various chiral selectors could be employed. Highly sulfated cyclodextrins are effective for the separation of a wide range of basic enantiomers. Alternatively, macrocyclic antibiotics like vancomycin (B549263) can serve as chiral selectors, offering a different mechanism of interaction and potentially different enantioselectivity. nih.gov The pH of the BGE is a critical parameter, as it affects both the charge of the analyte and the interaction with the chiral selector.

The high efficiency of CE allows for excellent resolution, making it a valuable tool for determining the enantiomeric purity of 1-Amino-2-cyclopropylpropan-2-ol, even at low levels of the minor enantiomer.

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds, including derivatives, impurities, and reaction intermediates that may be present in complex chemical systems involving 1-Amino-2-cyclopropylpropan-2-ol.

By coupling a separation technique like HPLC or SFC with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), it is possible to obtain accurate mass measurements of the parent ion and its fragment ions. This information is crucial for determining the elemental composition and proposing the structure of unknown compounds.

For 1-Amino-2-cyclopropylpropan-2-ol, the fragmentation pathways in positive ion mode would likely involve initial protonation at the amino group. Subsequent fragmentation could proceed through several pathways:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could result in the loss of the cyclopropyl group or the ethyl group attached to the tertiary alcohol.

Loss of water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, especially under energetic ionization conditions.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring may undergo ring-opening or fragmentation, leading to characteristic neutral losses.

The exact fragmentation pattern would provide a structural fingerprint that can be used to confirm the identity of 1-Amino-2-cyclopropylpropan-2-ol and to identify structurally related impurities.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for Protonated 1-Amino-2-cyclopropylpropan-2-ol

IonCalculated m/zProposed Structure/Fragment
[M+H]+ 130.1226Protonated Parent Molecule
[M+H - H2O]+ 112.1121Loss of water
[M+H - C3H5]+ 89.0862Loss of cyclopropyl radical via alpha-cleavage
[M+H - C2H5]+ 101.0964Loss of ethyl radical via alpha-cleavage

In addition to structural elucidation, LC-HRMS can be used for the quantitative analysis of 1-Amino-2-cyclopropylpropan-2-ol and its related substances in complex matrices. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, high sensitivity and selectivity can be achieved.

This is particularly useful for monitoring the progress of a chemical reaction, quantifying the formation of the desired product, and detecting the presence of byproducts and intermediates. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, would ensure the accuracy and precision of the quantitative measurements. This approach allows for the comprehensive characterization of the chemical system and ensures the quality and purity of the final product.

Advanced Titration and Spectrophotometric Methods for Quantitative Determination of Oxalate (B1200264) Salt Purity

The purity of an oxalate salt, such as 1-Amino-2-cyclopropylpropan-2-ol oxalate, is critical for its use in pharmaceutical applications. Quantitative analysis ensures the correct stoichiometric ratio between the active pharmaceutical ingredient (the aminopropanol (B1366323) derivative) and the oxalate counter-ion, and verifies the absence of impurities. Advanced titration and spectrophotometric methods are cornerstone techniques for this purpose.

Titrimetric Methods

Redox titration is a primary and robust method for the quantitative determination of the oxalate content. The most common approach involves titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium.

The underlying reaction is: 5(COOH)₂ + 2KMnO₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O

Procedure Outline:

An accurately weighed sample of this compound would be dissolved in deionized water.

The solution would be acidified, typically with dilute sulfuric acid.

The solution is then heated to approximately 60-70°C to ensure a complete and rapid reaction.

The hot solution is titrated with a standardized potassium permanganate solution until a faint, persistent pink color is observed, indicating the endpoint.

The purity is calculated based on the volume and concentration of the KMnO₄ solution used and the initial mass of the sample. This method is highly accurate and is a standard pharmacopeial method for oxalate determination.

Spectrophotometric Methods

Spectrophotometry offers an alternative, often more sensitive, method for quantifying oxalate. These methods typically rely on the formation of a colored complex or the effect of oxalate on a colored chemical system. One such method involves the catalytic effect of oxalate on a redox reaction, where the rate of color change is proportional to the oxalate concentration.

Another approach is based on the formation of a colored mixed-ligand complex. For instance, oxalate can react with a vanadium(V)-hydroxamic acid complex to produce a colored species that can be measured spectrophotometrically. The intensity of the color, measured at a specific wavelength (λmax), corresponds to the concentration of oxalate in the sample. A calibration curve would be generated using standards of known oxalate concentration to quantify the amount in the test sample. While sensitive, these methods require careful control of variables like pH and temperature and screening for potential interferences.

Q & A

Q. What are the common synthetic routes for 1-amino-2-cyclopropylpropan-2-ol oxalate, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed methods, followed by hydroxylation and oxalate salt formation. Key factors include:
  • Reagent selection : Use of oxalyl chloride or oxalic acid for salt formation under anhydrous conditions .
  • Temperature control : Maintaining <10°C during cyclopropanation to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures to improve purity. Yield optimization requires monitoring pH during oxalate salt precipitation (ideal pH: 3.5–4.0) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, the cyclopropyl protons typically resonate at δ 0.5–1.5 ppm .
  • HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: 0.1% TFA in water/acetonitrile (90:10). Purity >98% is acceptable for biological assays .
  • X-ray crystallography : Resolve stereochemistry; oxalate counterions often form hydrogen bonds with the hydroxyl group .

Q. What solvent systems are optimal for stabilizing this compound in solution?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF stabilize the compound at 4°C for ≤48 hours.
  • Aqueous buffers : Use pH 4–6 (e.g., acetate buffer) to prevent oxalate hydrolysis. Avoid alkaline conditions (>pH 8), which degrade the cyclopropane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :
  • Cross-validation : Compare experimental 1H^1H NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or impurities .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled cyclopropane to confirm ring stability under assay conditions .
  • Dynamic NMR : Probe ring-opening kinetics at elevated temperatures (e.g., 50–80°C) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of the compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for hydroxylation steps (ee >90% achievable) .
  • Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to separate diastereomers during oxalate formation .
  • Table 1 : Comparison of ee optimization methods.
MethodCatalyst/Enzymeee (%)Reference
Chiral BINOL catalyst(S)-BINOL-Pd92
Enzymatic resolutionCandida antarctica85

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with biological targets (e.g., amine oxidases) using AutoDock Vina. Key residues (e.g., Asp128) may facilitate cyclopropane ring opening .
  • Reactivity indices : Calculate Fukui functions to identify electrophilic sites susceptible to nucleophilic attack (e.g., cyclopropane carbons) .

Q. What analytical methods detect trace impurities (<0.1%) in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode; monitor for m/z 142.1 (cyclopropane ring-opening byproduct) .
  • Ion chromatography : Quantify residual oxalic acid (limit: <50 ppm) with a conductivity detector .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Incubation media : Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at 0, 1, 4, 12, 24 hours.
  • Degradation markers : Monitor cyclopropane ring integrity via 1H^1H NMR and LC-MS. Rate constants (k) calculated using first-order kinetics .

Q. What statistical approaches are robust for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a Hill equation (variable slope) using GraphPad Prism. Report IC50_{50} with 95% confidence intervals.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

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